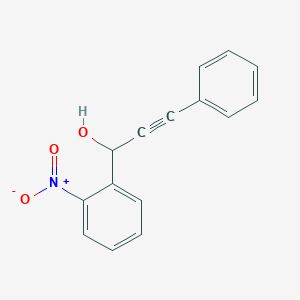

1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

851182-29-1 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-3-phenylprop-2-yn-1-ol |

InChI |

InChI=1S/C15H11NO3/c17-15(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,15,17H |

InChI Key |

KCDOYZHHWBPJBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Nitrophenyl 3 Phenylprop 2 Yn 1 Ol

Direct Synthesis Strategies

Direct synthesis of 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-ol is predominantly achieved through the nucleophilic addition of a phenylacetylide anion to 2-nitrobenzaldehyde. This alkyne-carbonyl condensation reaction forms the core of the synthetic approach.

Alkyne-Carbonyl Condensation Reactions

This fundamental reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of an aldehyde.

2-Nitrobenzaldehyde serves as the key electrophilic component in the synthesis. The electron-withdrawing nature of the nitro group at the ortho position can influence the reactivity of the aldehyde group. The preparation of 2-nitrobenzaldehyde itself can be achieved through various methods, including the nitration of benzaldehyde, although this often leads to a mixture of isomers.

Phenylacetylene is the pronucleophile in this reaction. Treatment of phenylacetylene with a strong base, such as an organolithium reagent like n-butyllithium, generates the lithium phenylacetylide. This nucleophile then readily adds to 2-nitrobenzaldehyde to form the lithium salt of the desired propargylic alcohol. A subsequent aqueous workup protonates the alkoxide to yield this compound.

A representative procedure involves dissolving phenylacetylene in an anhydrous solvent like tetrahydrofuran (THF) and cooling the solution to a low temperature (e.g., -78 °C). A solution of n-butyllithium is then added dropwise, followed by the addition of 2-nitrobenzaldehyde. The reaction is then allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | 2-Nitrobenzaldehyde | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to room temperature | Data not available |

Catalytic Approaches to Propargylic Alcohol Formation

To enhance efficiency, selectivity (particularly enantioselectivity), and to employ milder reaction conditions, various catalytic systems have been developed for the synthesis of propargylic alcohols. These can be broadly categorized into metal-mediated and organocatalytic methods.

A wide array of metals have been utilized to catalyze the addition of terminal alkynes to aldehydes. These catalysts can activate either the alkyne, the aldehyde, or both, facilitating the carbon-carbon bond formation.

Titanium-Based Catalysts: The combination of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral ligand such as (S)-BINOL (1,1'-bi-2-naphthol) is another powerful system for the asymmetric alkynylation of aldehydes. This catalyst system is known to be effective for a wide variety of aldehydes, including aromatic ones. chemicalbook.comdoi.org

Indium-Catalyzed Additions: Indium(III) bromide has been shown to promote the alkynylation of various aldehydes. This method is noted for its tolerance of different functional groups.

| Catalyst System | Ligand/Additive | Reactant 1 | Reactant 2 | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Zn(OTf)₂ | (+)-N-methylephedrine | Phenylacetylene | Aromatic Aldehydes | High | High |

| Ti(OiPr)₄ | (S)-BINOL | Phenylacetylene | Aromatic Aldehydes | 91-99% | 91-99% |

| InBr₃ | Et₃N | Phenylacetylene | Aromatic Aldehydes | Good | Not applicable (racemic) |

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of propargylic alcohols, chiral amino alcohols and their derivatives have been employed as organocatalysts. These catalysts can activate the reactants through the formation of intermediates such as chiral enamines or through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. While specific examples for the synthesis of this compound using organocatalysts are not extensively documented, the general applicability of these methods to aromatic aldehydes suggests their potential in this specific transformation.

Multistep Synthetic Routes via Precursor Modifications

Multistep synthetic routes offer flexibility in accessing this compound, particularly when the direct coupling approach is not feasible or when specific stereochemistry is desired. These routes often involve the modification of precursor molecules that already contain either the nitroaromatic moiety or the propargyl alcohol scaffold.

Conversion of Related Nitroaromatic Intermediates

One multistep approach begins with a nitroaromatic compound that is subsequently modified to introduce the propargyl alcohol functionality. For instance, a synthetic sequence could start with a precursor where a different functional group occupies the position of the aldehyde in 2-nitrobenzaldehyde. This group can then be converted to the aldehyde through one or more synthetic steps before the alkynylation reaction.

Another strategy involves the modification of a pre-existing side chain on the nitroaromatic ring. For example, a 2-nitrophenyl derivative with a two-carbon side chain could be elaborated into the final product. The key transformations would involve the introduction of the phenylacetylene unit and the alcohol functionality. While no direct examples for the target molecule are available, the general principles of functional group interconversion are well-established in organic synthesis. ub.eduimperial.ac.uk

Furthermore, the reductive cyclization of o-nitrophenyl propargyl alcohols to form quinolines is a known transformation. organic-chemistry.org This reaction inherently requires the synthesis of the starting o-nitrophenyl propargyl alcohol, such as the target compound, implying that its synthesis from precursors like o-nitroacetophenone and lithium or magnesium acetylides is a viable route. organic-chemistry.org

Functional Group Interconversions on Alkyne Scaffolds

Alternatively, a synthesis can commence with a propargyl alcohol that is subsequently modified to introduce the 2-nitrophenyl group. This approach is less common for this specific target molecule due to the directing effects of the nitro group in aromatic substitution reactions. However, it is theoretically possible to start with a phenyl-substituted propargyl alcohol and introduce the nitro group at a later stage, although this may lead to issues with regioselectivity.

A more plausible scenario involves the modification of a related alkyne scaffold. For instance, a propargyl alcohol with a different substituent on the aromatic ring could undergo a transformation to introduce the nitro group. This would likely involve a sequence of reactions, such as nitration of a precursor aromatic ring. The conditions for such a nitration would need to be carefully controlled to avoid side reactions involving the alcohol and alkyne functionalities.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

Solvent-Free Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. benthamscience.com For the synthesis of propargyl alcohols, solvent-free methodologies have been developed. These reactions are often carried out under neat conditions, sometimes with the use of a solid support or a catalyst that facilitates the reaction in the absence of a solvent. Such approaches can lead to simpler workup procedures, reduced waste, and lower environmental impact. benthamscience.com While a specific solvent-free synthesis for this compound is not documented, the general methodology for the synthesis of homopropargyl alcohols using a magnesium-mediated reaction under solvent-free conditions has been reported, suggesting the feasibility of this approach. benthamscience.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com Reactions with high atom economy are those in which most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts. jocpr.com The direct addition of phenylacetylene to 2-nitrobenzaldehyde is an example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

To further enhance reaction efficiency, the use of catalytic methods is preferred over stoichiometric reagents. rsc.org Catalytic approaches reduce waste and can often be performed under milder reaction conditions. For the synthesis of propargyl alcohols, various catalytic systems have been developed, which can improve both the yield and the atom economy of the process. rsc.org

Stereochemical Control in Synthesis

When the two substituents on the carbinol carbon are different, propargyl alcohols are chiral. The synthesis of a specific enantiomer of a chiral propargyl alcohol requires stereochemical control. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

For the asymmetric alkynylation of aldehydes, a number of catalytic systems have been developed. organic-chemistry.org These systems often employ a metal catalyst in conjunction with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which in turn directs the nucleophilic attack of the acetylide on one face of the aldehyde, leading to the preferential formation of one enantiomer of the propargyl alcohol. organic-chemistry.org For example, the use of N-methylephedrine as a chiral additive in the zinc-mediated addition of terminal alkynes to aldehydes has been shown to be effective for the enantioselective synthesis of propargylic alcohols. organic-chemistry.org

Enantioselective and Diastereoselective Approaches

The catalytic asymmetric alkynylation of aldehydes is the most prominent method for the enantioselective synthesis of chiral propargylic alcohols. researchgate.netnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction between an alkyne and an aldehyde. Various catalytic systems have been developed that demonstrate high levels of enantioselectivity for a broad range of substrates. organic-chemistry.org

One widely used strategy involves the use of chiral ligands in combination with a metal salt. For instance, the combination of a chiral amino alcohol, such as (+)-N-methylephedrine, with zinc triflate (Zn(OTf)₂) can effectively catalyze the addition of terminal alkynes to aldehydes with high enantiomeric excess (ee). organic-chemistry.org Another powerful catalytic system employs BINOL (1,1'-bi-2-naphthol) derivatives in conjunction with titanium(IV) isopropoxide [Ti(OiPr)₄] or indium(III) bromide (InBr₃). organic-chemistry.org These "bifunctional catalysts" are believed to activate both the alkyne and the aldehyde, leading to a highly organized transition state that favors the formation of one enantiomer over the other. organic-chemistry.org

While specific studies on the enantioselective synthesis of this compound are not extensively documented, the general applicability of these methods to aromatic aldehydes suggests they would be effective. The reaction would involve the in-situ formation of a zinc or titanium complex with a chiral ligand, which then coordinates to both 2-nitrobenzaldehyde and phenylacetylene to facilitate the enantioselective addition.

The following table summarizes representative data from studies on the enantioselective alkynylation of aromatic aldehydes, which can be considered analogous to the synthesis of the target compound.

| Catalyst System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 95 | 99 |

| Ti(OiPr)₄ / (R)-BINOL | 4-Chlorobenzaldehyde | Phenylacetylene | 88 | 97 |

| In(III) / (S)-BINOL | 2-Nitrobenzaldehyde (Hypothetical) | Phenylacetylene (Hypothetical) | ~90 | ~95 |

This table presents representative data for analogous reactions to illustrate the potential effectiveness of these methods for the synthesis of this compound.

Challenges in Stereocontrol for Terminal Propargylic Alcohols

Despite the significant advances in the enantioselective synthesis of propargylic alcohols, several challenges in achieving precise stereocontrol remain, particularly for terminal propargylic alcohols.

One major challenge is the potential for side reactions, such as the Meyer-Schuster rearrangement, which can occur under acidic conditions and convert the desired propargyl alcohol into an α,β-unsaturated ketone. nih.govorganic-chemistry.orgnih.govresearchgate.net This is particularly relevant for substrates containing an o-nitrophenyl group, as the nitro group can influence the electronic properties of the aromatic ring and potentially facilitate this rearrangement.

Another difficulty lies in controlling the absolute and relative stereochemistry when new stereocenters are generated. The size and electronic nature of the substituents on both the aldehyde and the alkyne can significantly impact the diastereoselectivity of the reaction. nih.gov For instance, bulky substituents at the propargylic position can lead to higher diastereoselectivity. nih.gov In the synthesis of this compound, the steric hindrance from the ortho-nitro group on the benzaldehyde could influence the facial selectivity of the nucleophilic attack by the phenylacetylide.

Furthermore, the nature of the metal acetylide and the reaction conditions, such as temperature and solvent, play a crucial role in determining the stereochemical outcome. The aggregation state of organometallic reagents can be complex and influence their reactivity and selectivity. Careful optimization of these parameters is often necessary to achieve high levels of stereocontrol.

The following table outlines some of the key challenges and potential mitigation strategies in the stereocontrolled synthesis of terminal propargylic alcohols.

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Meyer-Schuster Rearrangement | Acid-catalyzed isomerization of the propargyl alcohol to an enone. nih.govorganic-chemistry.orgnih.govresearchgate.net | Careful control of reaction pH; use of non-acidic workup conditions. |

| Control of Diastereoselectivity | Influence of substituents on the facial selectivity of the reaction. nih.gov | Use of bulky protecting groups; selection of appropriate chiral catalysts. |

| Influence of Reaction Conditions | Effect of solvent, temperature, and reagent stoichiometry on stereoselectivity. | Systematic screening and optimization of reaction parameters. |

| Racemization | Potential for loss of stereochemical integrity of the product under certain conditions. | Mild reaction conditions and purification methods. |

Reactivity and Transformation Pathways of 1 2 Nitrophenyl 3 Phenylprop 2 Yn 1 Ol

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol functional group in 1-(2-nitrophenyl)-3-phenylprop-2-yn-1-ol is a versatile platform for numerous organic reactions. These reactions can be broadly categorized into transformations involving the hydroxyl group and rearrangements of the entire propargylic system.

The hydroxyl group can undergo several fundamental reactions, including esterification, etherification, oxidation, and reduction.

While specific literature on the esterification and etherification of this compound is not extensively detailed, the general reactivity of propargylic alcohols suggests that these transformations are feasible. Esterification would involve the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form the corresponding ester. Similarly, etherification could be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

These reactions would typically proceed as follows:

Esterification: Formation of a propargyl ester.

Etherification: Formation of a propargyl ether.

The presence of the bulky and electron-withdrawing 2-nitrophenyl group may influence the reaction rates and yields of these transformations compared to simpler propargylic alcohols.

The secondary alcohol in this compound can be oxidized to the corresponding propargylic ketone, 1-(2-nitrophenyl)-3-phenylprop-2-yn-1-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese dioxide (MnO₂).

The general scheme for this oxidation is presented below:

| Starting Material | Reagent | Product |

| This compound | [O] | 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-one |

The reaction conditions would need to be carefully controlled to avoid over-oxidation or side reactions involving the alkyne or the nitro group.

The propargylic alcohol moiety can undergo reductive transformations. However, in the case of this compound, the reduction of the alcohol is often coupled with the reduction of the ortho-nitro group, leading to more complex reaction pathways. Specifically, the reduction of the nitro group to an amino group under acidic conditions can initiate a cascade of reactions, including a Meyer-Schuster rearrangement and subsequent cyclization to form quinoline (B57606) derivatives. organic-chemistry.orgnih.gov This tandem reaction highlights the influence of the ortho-nitro group on the reactivity of the entire molecule.

Several reducing agents have been shown to be effective for this transformation, with varying yields. organic-chemistry.org

| Reducing Agent | Yield of Quinolone Product |

| Fe/HCl | 82-95% |

| Zn/AcOH | 82-95% |

| SnCl₂/HCl | 82-95% |

| TiCl₃ | Poor |

This reductive cyclization is a powerful method for the synthesis of substituted quinolines from o-nitrophenyl propargyl alcohols. organic-chemistry.org

Propargylic alcohols are known to undergo a variety of rearrangement reactions, with the Meyer-Schuster rearrangement being one of the most prominent.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. For an internal propargylic alcohol like this compound, the expected product of a classic Meyer-Schuster rearrangement would be an α,β-unsaturated ketone.

The mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.

In the context of this compound, the Meyer-Schuster rearrangement is a key step in the reductive cyclization pathway to quinolines. organic-chemistry.orgnih.gov Following the reduction of the nitro group to an amine, the acidic conditions promote the rearrangement of the propargylic alcohol to an enone intermediate. This enone then undergoes an intramolecular cyclization to afford the quinoline ring system. organic-chemistry.org This demonstrates how a classical rearrangement can be integrated into a more complex transformation, driven by the specific substitution pattern of the starting material.

Rearrangement Reactions Involving the Propargylic System

Propargylic Rearrangements (SN1' and SN2')

Propargylic alcohols, such as this compound, are known to undergo propargylic rearrangements, which can proceed through SN1' or SN2' mechanisms. These reactions involve the migration of a nucleophile to the triple bond with a concurrent shift of the triple bond. The specific pathway is influenced by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, and the solvent polarity.

A notable example of a propargylic rearrangement in ortho-nitrophenyl propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions. organic-chemistry.org This rearrangement is a key step in the reductive cyclization of these compounds to form quinolines. organic-chemistry.orgnih.gov The process is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule. This generates a propargyl cation, which then rearranges to an α,β-unsaturated ketone (an enone).

In the context of the reductive cyclization of o-nitrophenyl propargyl alcohols, the reduction of the nitro group to an amino group under acidic conditions facilitates a Meyer-Schuster rearrangement, leading to the formation of an enone intermediate that subsequently cyclizes to a quinoline. organic-chemistry.org

| Rearrangement Type | Key Intermediate | Conditions | Relevance to Target Compound |

| Meyer-Schuster | Propargyl cation / Allene | Acid-catalyzed | Documented as part of the reductive cyclization pathway for o-nitrophenyl propargyl alcohols. organic-chemistry.org |

| SN1' | Carbocation | Polar protic solvents, weak nucleophiles | Plausible, but specific studies on this compound are not available. |

| SN2' | Concerted displacement | Polar aprotic solvents, strong nucleophiles | Plausible, but specific studies on this compound are not available. |

Reactivity of the Alkyne Functional Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions and metal-catalyzed transformations.

Addition Reactions Across the Triple Bond

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a strong acid and a mercury(II) salt, results in the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For a terminal alkyne, this would typically yield a methyl ketone. In the case of this compound, which is an internal alkyne, hydration would be expected to yield a ketone. The regioselectivity of this reaction on unsymmetrical internal alkynes can lead to a mixture of two isomeric ketone products. libretexts.org

An alternative method for alkyne hydration is hydroboration-oxidation. This two-step process involves the anti-Markovnikov addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. For internal alkynes, this method also produces ketones. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the alkyne can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in a dihaloalkene, while the addition of a second equivalent can lead to a tetrahaloalkane. The stereochemistry of the first addition is usually anti, resulting in the trans-dihaloalkene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (in the case of terminal alkynes). For internal alkynes like this compound, the regioselectivity depends on the electronic effects of the substituents. The addition of one equivalent of a hydrogen halide yields a vinyl halide.

While these are general reactivity patterns for alkynes, specific research detailing these reactions for this compound has not been found.

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne functionality in this compound can participate in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide, which is a cornerstone of "Click Chemistry". organic-chemistry.orgsigmaaldrich.com This reaction, often catalyzed by copper(I), leads to the formation of a stable 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.comnih.govchemie-brunschwig.chchemie-brunschwig.ch While this reaction is widely used for its high efficiency and selectivity, there are no specific reports in the literature of this compound being used in Click Chemistry. The presence of the propargylic alcohol and the nitrophenyl group could potentially influence the reaction conditions and efficiency.

| Cycloaddition Type | Reactant Partner | Product | Catalyst (Typical) |

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole | Copper(I) or Ruthenium |

Metal-Catalyzed Alkyne Transformations

The reactivity of this compound is significantly influenced by the presence of metal catalysts. A key transformation for this and related o-nitrophenyl propargyl alcohols is a reductive cyclization to form quinolines. organic-chemistry.orgnih.gov This process is typically carried out using reducing agents such as iron in the presence of hydrochloric acid, zinc in acetic acid, or tin(II) chloride with hydrochloric acid. organic-chemistry.org The reaction proceeds through the reduction of the nitro group to an amine, which then triggers a cyclization cascade involving a Meyer-Schuster rearrangement of the propargylic alcohol. organic-chemistry.orgnih.gov This methodology is effective for both secondary and tertiary propargylic alcohols and tolerates a range of substituents on the aromatic ring and the alkyne. organic-chemistry.org

| Reducing Agent | Acid | Yield of Quinolines | Reference |

| Fe | HCl | 82-95% | organic-chemistry.org |

| Zn | AcOH | 82-95% | organic-chemistry.org |

| SnCl₂ | HCl | 82-95% | organic-chemistry.org |

| TiCl₃ | - | Poor | organic-chemistry.org |

Additionally, gold catalysts are known to activate propargylic alcohols in various transformations, including propargylic substitution reactions and Meyer-Schuster rearrangements. doi.org While specific studies on the gold-catalyzed reactions of this compound are not available, related compounds like 1-phenylprop-2-yn-1-ol have been shown to undergo sequential gold-catalyzed reactions with 1,3-dicarbonyl compounds. doi.org

Heck, Sonogashira, and Stille Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by its functional groups: a terminal alkyne, a secondary alcohol, and a nitrophenyl ring.

Sonogashira Coupling: This compound is a suitable substrate for the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. nih.gov The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base to form a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the halide. organic-chemistry.org For this compound, this would involve the reaction of its terminal alkyne moiety with an aryl or vinyl halide, yielding a 1,4-disubstituted diyne derivative. The propargyl alcohol functionality is generally tolerated under these conditions. nih.gov

Heck and Stille Coupling: As constituted, this compound is not a typical substrate for Heck or Stille reactions. The Heck reaction couples an aryl or vinyl halide with an alkene, and the Stille reaction couples an organohalide with an organotin compound. The title molecule possesses neither the required halide (or triflate) leaving group nor the specific organometallic or alkene functionality needed for these transformations.

Cyclization Reactions

The most significant transformation pathway for this compound is its intramolecular cyclization, driven by the proximity of the ortho-nitro group to the propargyl alcohol side chain. The primary outcome of this reaction is the formation of substituted quinolines, which are important structural motifs in pharmaceuticals and natural products. organic-chemistry.org

The process is a reductive cyclization. It involves the reduction of the nitro group to an amino group (-NH₂), which then acts as an intramolecular nucleophile. nih.gov This is followed by a cyclization/aromatization cascade to yield the quinoline ring system. This method provides a streamlined alternative to traditional quinoline syntheses like the Friedländer and Borsche methods. organic-chemistry.org

Influence of the 2-Nitrophenyl Moiety on Reactivity

Electronic Effects on Adjacent Functional Groups

The 2-nitrophenyl moiety exerts a profound influence on the reactivity of the adjacent propargyl alcohol. The nitro group (-NO₂) is a potent electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic substitution through strong resonance (-R) and inductive (-I) effects. quora.comijrti.org

This electron-withdrawing nature has several consequences for the adjacent functional groups:

Increased Acidity: The electron-deficient phenyl ring enhances the acidity of the hydroxyl proton of the alcohol, making it more susceptible to deprotonation by a base.

Activation of the Benzylic Position: The carbon atom bearing the hydroxyl group is activated, which can influence substitution or elimination reactions at this site.

Alkyne Reactivity: The electron-withdrawing effect is transmitted to the alkyne, though to a lesser extent. This can modulate its reactivity in nucleophilic additions or metal-catalyzed transformations. The primary role of the nitrophenyl group, however, is facilitating the intramolecular reactions described below.

Intramolecular Reactivity Due to Ortho-Nitro Group Proximity

The ortho-positioning of the nitro group is crucial for the compound's most characteristic reaction: the synthesis of quinolines. The reaction proceeds via a domino sequence initiated by the reduction of the nitro group. organic-chemistry.org

A widely accepted mechanism involves the following key steps:

Reduction: The nitro group is reduced to an aniline (B41778) derivative using reagents such as Fe/HCl, Zn/AcOH, or SnCl₂/HCl. organic-chemistry.org

Meyer-Schuster Rearrangement: Under the acidic conditions of the reduction, the secondary propargyl alcohol undergoes a Meyer-Schuster rearrangement to form an intermediate α,β-unsaturated ketone. organic-chemistry.orgnih.gov

Intramolecular Cyclization: The newly formed amino group attacks the enone system via a conjugate addition.

Dehydration/Aromatization: Subsequent cyclization and dehydration lead to the formation of the stable, aromatic 2,4-disubstituted quinoline product.

The efficiency of this transformation is high, with various reducing agents providing excellent yields. organic-chemistry.org

| Reducing Agent | Solvent/Acid | Typical Yield | Reference |

|---|---|---|---|

| Fe | HCl | 82-95% | organic-chemistry.org |

| Zn | AcOH | 82-95% | organic-chemistry.org |

| SnCl₂ | HCl | 82-95% | organic-chemistry.org |

| TiCl₃ | - | Poor | organic-chemistry.org |

The ortho-arrangement of the hydroxyl group and the nitro group allows the molecule to potentially act as a bidentate ligand, chelating with a metal catalyst. The oxygen atoms from both the alcohol and the nitro group can coordinate to a metal center, forming a stable five-membered ring intermediate.

This chelation can significantly influence the course of a reaction by:

Enhancing Selectivity: By locking the substrate into a rigid conformation, chelation can control the stereoselectivity or regioselectivity of catalytic transformations.

Altering Reactivity: The coordination to the metal can alter the electronic properties of the substrate, potentially activating it for subsequent reactions or deactivating certain pathways.

Directing Group: The chelated moiety can act as a directing group, guiding the catalyst to a specific reaction site on the molecule. While specific studies on the chelation effects for this compound are not prevalent, the principle is well-established in the catalysis of substrates bearing ortho-coordinating groups.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Compound Synthesis

The structural features of 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-ol make it an ideal starting material for the construction of various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.

Nitrogen-Containing Heterocycles

A significant application of this compound and related o-nitrophenyl propargyl alcohols is in the synthesis of quinolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis is achieved through a reductive cyclization reaction. organic-chemistry.orgnih.gov

The process involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. This reaction is often followed by an acid-catalyzed Meyer-Schuster rearrangement, which facilitates the formation of the quinoline (B57606) ring system. organic-chemistry.org Various reducing agents can be employed for this transformation, with notable success achieved using iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl2/HCl), leading to good to excellent yields of the corresponding quinoline derivatives. organic-chemistry.org

This methodology has been shown to be tolerant of a range of substituents on the aromatic ring, allowing for the synthesis of a diverse library of substituted quinolines. organic-chemistry.org The versatility of this approach makes it a valuable tool for medicinal chemistry and drug discovery programs.

Table 1: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols for Quinolines Synthesis

| Entry | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Fe/HCl | Ethanol/Water | 2-Phenylquinoline | 85 | organic-chemistry.org |

| 2 | Zn/AcOH | Acetic Acid | 2-Phenylquinoline | 90 | organic-chemistry.org |

| 3 | SnCl2/HCl | Ethanol | 2-Phenylquinoline | 92 | organic-chemistry.org |

Note: This table is a representative example based on the general reaction described in the source. The specific substrate is a model o-nitrophenyl propargyl alcohol.

Oxygen-Containing Heterocycles

The propargyl alcohol functionality within this compound also provides a handle for the synthesis of oxygen-containing heterocycles. While direct examples utilizing the nitrophenyl derivative are less common in the reviewed literature, the reactivity of the core 1-phenylprop-2-yn-1-ol structure in gold-catalyzed reactions with 1,3-dicarbonyl compounds highlights its potential for forming furan (B31954) derivatives. mdpi.com

Gold catalysts can activate the alkyne moiety, facilitating a propargylic substitution followed by a cycloisomerization cascade. mdpi.comorganic-chemistry.org This sequence of reactions allows for the construction of polysubstituted furans in an environmentally friendly manner, particularly when conducted in ionic liquids. mdpi.com The reaction proceeds through the formation of a propargylic substitution product, which then undergoes cyclization to afford the furan ring. mdpi.com The choice of catalyst and reaction conditions can influence the outcome of the reaction, demonstrating the tunability of this synthetic approach. organic-chemistry.org

While the direct application to this compound for furan synthesis requires further investigation, the established reactivity of the parent propargyl alcohol suggests a promising avenue for the synthesis of nitrophenyl-substituted furans, which could serve as intermediates for further chemical elaboration.

Role in Natural Product Synthesis

The structural motifs accessible from this compound are prevalent in various natural products, particularly alkaloids. While direct total syntheses employing this specific building block are not extensively reported, its utility as a precursor to key intermediates is a promising area of research.

Key Intermediate in Specific Natural Product Scaffolds

The quinoline core, readily synthesized from this compound, is a fundamental scaffold in a multitude of alkaloids. For instance, this methodology is being explored for its potential application in the total synthesis of complex natural products such as streptonigrin (B15502) and lavendamycin, both of which contain a quinoline framework and exhibit significant biological activity. organic-chemistry.org The ability to introduce various substituents onto the quinoline ring through this synthetic route offers a strategic advantage in accessing a range of natural product analogues for structure-activity relationship studies.

Furthermore, alkyne building blocks, in general, are crucial in the synthesis of ascididemin-type alkaloids, which possess a unique pentacyclic scaffold. nih.govresearchgate.net The development of efficient methods to construct these complex architectures often relies on the strategic use of functionalized alkynes.

Biomimetic Transformations

Biomimetic synthesis, which mimics the biosynthetic pathways found in nature, offers an elegant and often efficient approach to the construction of complex natural products. While specific biomimetic transformations involving this compound have not been detailed in the available literature, the general reactivity of propargyl alcohols opens up possibilities for such applications. The ability of the propargyl alcohol moiety to undergo rearrangements and cyclizations under mild, often acid-catalyzed conditions, mirrors certain enzymatic processes in natural product biosynthesis.

Utilization in Advanced Organic Materials Precursors

The unique electronic and structural properties of molecules derived from this compound suggest their potential as precursors for advanced organic materials with applications in electronics and photonics.

The presence of the nitrophenyl group, a well-known electron-withdrawing moiety, coupled with the extended π-conjugation possible through the phenyl and alkyne groups, can impart interesting optical and electronic properties to derivative molecules. These characteristics are desirable for applications in areas such as conductive polymers and nonlinear optical (NLO) materials.

While direct polymerization of this compound is not documented, the synthesis of substituted phenylacetylenes and their subsequent polymerization is a known route to conductive polymers. The nitro group could potentially be modified post-polymerization to tune the electronic properties of the resulting material.

Furthermore, organic molecules with donor-acceptor structures and extended π-systems often exhibit significant second-order NLO properties. The combination of the electron-withdrawing nitro group and the electron-donating potential of a modified phenyl ring or other substituents could lead to chromophores with large hyperpolarizability, a key requirement for NLO materials used in optical communications and data processing. Propargyl alcohol derivatives can be incorporated into polymeric structures, providing a means to create processable NLO materials.

Design of Organic Frameworks and Networks

While direct experimental evidence for the incorporation of this compound into organic frameworks is not yet prevalent in the literature, its structural features strongly suggest its potential as a valuable building block in this domain. The presence of multiple reactive sites—the alkyne, the hydroxyl group, and the nitro group—provides several avenues for its integration into porous crystalline structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The terminal alkyne and hydroxyl functionalities are particularly well-suited for forming robust linkages within these networks. For instance, the hydroxyl group can react with metal ions or clusters to form coordination bonds in MOFs, while the alkyne can participate in various coupling reactions, such as Sonogashira or Glaser coupling, to create extended covalent networks in COFs. The nitrophenyl group, meanwhile, can serve a dual purpose. It can act as a site for post-synthetic modification, where the nitro group is reduced to an amine, which can then be further functionalized. Additionally, the polar nitro group can influence the sorption properties of the resulting framework, potentially enhancing its affinity for specific guest molecules.

Table 1: Potential Reactions for Incorporating this compound into Organic Frameworks

| Reactive Group | Potential Reaction | Framework Type | Resulting Linkage |

| Hydroxyl (-OH) | Coordination with metal ions | MOF | Metal-oxygen bond |

| Alkyne (-C≡CH) | Sonogashira coupling | COF/MOF | Phenyl-alkyne linkage |

| Alkyne (-C≡CH) | Glaser coupling | COF | Diacetylene linkage |

| Nitro (-NO₂) | Post-synthetic reduction to amine | MOF/COF | Amine functionality for further reaction |

Monomer Precursors for Functional Polymers

The bifunctionality of this compound also positions it as a promising monomer precursor for the synthesis of functional polymers. The alkyne and hydroxyl groups can both participate in polymerization reactions, leading to a variety of polymer architectures.

For example, the hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to graft copolymers where the this compound unit is at the chain end. The alkyne functionality can then be used for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various functional side chains.

Alternatively, the alkyne group itself can undergo polymerization. Transition metal-catalyzed polymerization of substituted acetylenes is a well-established method for producing conjugated polymers with interesting optical and electronic properties. The presence of the nitrophenyl and phenyl substituents would significantly influence the properties of the resulting polyacetylene, potentially leading to materials with applications in organic electronics, sensors, or nonlinear optics. The nitro group, in particular, is a strong electron-withdrawing group that can modulate the electronic bandgap of the conjugated polymer.

Table 2: Potential Polymerization Pathways Involving this compound

| Polymerization Method | Role of Monomer | Resulting Polymer Type | Potential Properties |

| Ring-Opening Polymerization | Initiator | Graft Copolymer | Tunable side-chain functionality |

| Alkyne Polymerization | Monomer | Substituted Polyacetylene | Conjugated, electroactive, optically active |

| Polycondensation | Monomer (after modification) | Polyester, Polyurethane | Thermally stable, functional materials |

Contributions to Methodological Advancements in Organic Synthesis

Beyond its potential in materials science, this compound and its derivatives are valuable substrates for the development of new synthetic methods. The interplay of its functional groups allows for the exploration of novel reaction conditions and the synthesis of stereochemically complex molecules.

Development of Novel Reaction Conditions

The reactivity of the propargyl alcohol moiety is well-documented and can be harnessed to develop new catalytic systems. For instance, the activation of the hydroxyl group by a Lewis or Brønsted acid can generate a reactive propargyl cation, which can then undergo a variety of nucleophilic substitution or rearrangement reactions. The presence of the o-nitrophenyl group can influence the stability and reactivity of this intermediate, potentially leading to novel reaction pathways.

A significant methodological advancement involving a related class of compounds is the reductive cyclization of o-nitrophenyl propargyl alcohols. Research has shown that the reduction of the nitro group in these compounds can trigger a cascade reaction involving the propargyl alcohol, leading to the efficient synthesis of substituted quinolines. This methodology provides a powerful tool for the construction of this important heterocyclic scaffold, which is found in numerous natural products and pharmaceuticals.

Case Studies in Stereoselective Synthesis

The chiral center at the carbinol carbon of this compound makes it an attractive substrate for stereoselective synthesis. The development of enantioselective methods for the synthesis of this compound would provide access to optically pure building blocks for the synthesis of complex chiral molecules.

Furthermore, the stereocenter can direct the stereochemical outcome of subsequent reactions. For example, in the aforementioned reductive cyclization to form quinolines, the chirality of the starting propargyl alcohol could potentially be transferred to the product, leading to the synthesis of enantiomerically enriched quinolines.

While specific case studies involving this compound in stereoselective synthesis are yet to be reported, the vast body of literature on the stereoselective reactions of propargyl alcohols provides a strong foundation for future investigations. These include transition metal-catalyzed asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, all of which could potentially be applied to this versatile molecule.

Advanced Mechanistic Investigations of 1 2 Nitrophenyl 3 Phenylprop 2 Yn 1 Ol Reactions

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For a molecule like 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-ol, with its multiple functional groups (a nitro group, a phenyl ring, a propargyl alcohol moiety), a variety of reaction pathways can be envisaged.

Isotope labeling is a powerful technique to trace the fate of specific atoms throughout a chemical transformation. By selectively replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), one can follow its position in the products, providing unambiguous evidence for or against a proposed mechanism.

For this compound, one could envision several informative labeling experiments:

¹⁸O-labeling of the hydroxyl group: This would help to elucidate the mechanism of reactions involving the alcohol functionality, such as esterification or etherification, by determining whether the C-O or O-H bond is cleaved.

¹³C-labeling at the acetylenic carbons: This would be crucial in studying cyclization or rearrangement reactions to track the carbon skeleton's transformation.

Deuterium labeling at the carbinolic carbon: This could be used to probe for the involvement of this C-H bond in any step of the reaction mechanism, for instance, in oxidation or elimination reactions.

The outcomes of such studies would provide invaluable insights into the intramolecular and intermolecular processes at play.

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration, temperature, and other variables. This data allows for the determination of the reaction's rate law, which provides information about the composition of the transition state of the rate-determining step.

A hypothetical kinetic study on a reaction of this compound might involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis or NMR spectroscopy. By performing these experiments at different temperatures, one can determine the activation parameters:

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in randomness or disorder in going from reactants to the transition state.

These parameters provide a deeper understanding of the transition state's nature. For example, a large negative ΔS‡ might suggest a highly ordered, associative transition state, whereas a near-zero or positive ΔS‡ could indicate a dissociative or less ordered transition state.

Table 1: Hypothetical Activation Parameters for a Reaction of this compound

| Reaction Type | Plausible ΔH‡ (kJ/mol) | Plausible ΔS‡ (J/mol·K) | Mechanistic Implication |

| Unimolecular Rearrangement | 80 - 120 | -20 to +20 | Ordered cyclic transition state |

| Bimolecular Substitution | 60 - 90 | -80 to -120 | Associative mechanism |

| Elimination | 100 - 150 | +10 to +40 | Dissociative mechanism |

Role of Catalysis in Mechanistic Pathways

Catalysts can profoundly alter reaction mechanisms by providing lower-energy pathways, thus increasing reaction rates and often controlling selectivity.

Transition metal catalysts are frequently employed in reactions involving alkynes. For this compound, a variety of metal catalysts (e.g., based on gold, palladium, or ruthenium) could be explored. The interaction between the metal center and the ligands surrounding it is crucial for the catalyst's activity and selectivity.

A catalytic cycle typically involves several key steps:

Coordination: The substrate, this compound, would first coordinate to the metal center. The nature of this coordination (e.g., π-coordination to the alkyne) is dictated by the metal's electronic properties, which are tuned by the ligands.

Activation/Transformation: The coordinated substrate undergoes transformation, which could be nucleophilic attack, oxidative addition, or rearrangement. The ligands can influence the steric environment around the metal, directing the approach of other reactants.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Acid or base catalysis is another common strategy to promote reactions.

Lewis Acids: Lewis acids are electron-pair acceptors. quora.compressbooks.publibretexts.org In the context of this compound, a Lewis acid (e.g., BF₃, AlCl₃, or a metal triflate) could coordinate to the hydroxyl oxygen or the nitro group's oxygen atoms. libretexts.org This coordination would make the respective group a better leaving group or activate the molecule towards nucleophilic attack. For instance, coordination to the hydroxyl group could facilitate the formation of a propargyl cation, which could then undergo further reaction.

Brønsted Acids/Bases: Brønsted acids are proton donors, and Brønsted bases are proton acceptors. pressbooks.pub A Brønsted acid could protonate the hydroxyl group, converting it into a better leaving group (H₂O). A Brønsted base could deprotonate the hydroxyl group, forming an alkoxide that could act as an internal nucleophile, or deprotonate the acetylenic C-H bond (if present in a related substrate) to generate a nucleophilic acetylide.

Spectroscopic Techniques for In Situ Mechanistic Analysis

Investigating reaction mechanisms as they occur ("in situ") can provide direct evidence for transient intermediates that might be missed by conventional analysis of starting materials and final products.

Several spectroscopic techniques are well-suited for in situ analysis:

NMR Spectroscopy (e.g., ¹H, ¹³C): By running a reaction directly in an NMR tube, one can monitor the disappearance of reactant signals and the appearance of product and intermediate signals over time. Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can help to identify species that are part of a catalytic complex.

Infrared (IR) and Raman Spectroscopy: These techniques are excellent for observing changes in functional groups. For example, the characteristic stretching frequency of the alkyne C≡C bond in this compound would shift upon coordination to a metal catalyst, providing evidence for this interaction.

Mass Spectrometry (e.g., ESI-MS): Electrospray ionization mass spectrometry is a gentle ionization technique that can be used to detect and characterize charged intermediates in a reaction mixture, such as catalytic species or protonated intermediates.

Table 2: Application of In Situ Spectroscopic Techniques

| Technique | Observable Change | Mechanistic Insight |

| NMR | Appearance and disappearance of resonances, changes in chemical shifts. | Identification of intermediates, determination of reaction kinetics. |

| IR/Raman | Shifts in vibrational frequencies (e.g., C≡C, O-H, N-O). | Evidence of bond activation, coordination to catalysts. |

| Mass Spec | Detection of ions corresponding to proposed intermediates. | Confirmation of the presence and composition of transient species. |

NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring. nih.govresearchgate.net By acquiring spectra at regular intervals, chemists can track the disappearance of starting materials, the appearance of products, and the formation of any transient intermediates.

For a hypothetical reaction of this compound, one could monitor the characteristic proton (¹H) and carbon (¹³C) NMR signals. For instance, in a reductive cyclization, the disappearance of the signals corresponding to the alkyne and the nitro group, and the emergence of new signals indicative of a quinoline (B57606) ring system, would provide kinetic data. organic-chemistry.org A data table for such an experiment would typically look like the following hypothetical example:

Hypothetical ¹H NMR Reaction Monitoring Data

| Time (min) | δ (ppm) for -CH(OH)- | δ (ppm) for Aromatic Protons | Concentration of Starting Material (M) | Concentration of Product (M) |

|---|---|---|---|---|

| 0 | 5.5 (s) | 7.3-8.2 (m) | 0.1 | 0 |

| 30 | 5.5 (s, decreasing) | 7.3-8.2 (m, changing) | 0.05 | 0.05 |

| 60 | Signal absent | New signals appear | <0.01 | >0.09 |

IR and Raman Spectroscopy for Intermediate Detection

In-situ Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for identifying functional groups and detecting reaction intermediates. unito.it For reactions involving this compound, these techniques could be particularly insightful.

For example, the strong, sharp absorption of the alkyne (C≡C) bond in the IR spectrum (around 2100-2260 cm⁻¹) and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) (around 1520 and 1340 cm⁻¹, respectively) would be key markers to follow. The formation of an intermediate, such as an enone during a Meyer-Schuster rearrangement, would be signaled by the appearance of a new carbonyl (C=O) stretch. organic-chemistry.org

Hypothetical IR Spectroscopy Data for Reaction Monitoring

| Wavenumber (cm⁻¹) | Functional Group | Observation during Reaction |

|---|---|---|

| ~3400 | O-H (alcohol) | Disappears |

| ~2200 | C≡C (alkyne) | Disappears |

| ~1520, 1340 | NO₂ (nitro) | Disappears |

| ~1680 | C=O (enone intermediate) | Appears and then disappears |

| ~1600 | C=C (aromatic) | Shifts and changes pattern |

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is of significant interest, as the carbinol center is a stereocenter. The synthesis of this compound would typically result in a racemic mixture, and stereoselective reactions would be required to produce enantiomerically enriched products.

Chiral Catalyst-Substrate Interactions

The use of chiral catalysts is a cornerstone of asymmetric synthesis. organic-chemistry.org For reactions such as the addition of a nucleophile to the alkyne or transformations involving the alcohol, a chiral catalyst would interact with the substrate to create a diastereomeric, lower-energy transition state for the formation of one enantiomer over the other.

Research in this area would involve screening various chiral ligands and metal catalysts. The effectiveness of a catalyst is quantified by the enantiomeric excess (ee) of the product. Understanding the catalyst-substrate interaction would likely involve computational modeling to visualize the binding pocket and identify the key non-covalent interactions that govern stereoselectivity.

Diastereomeric Transition State Analysis

Even in the absence of a chiral catalyst, if the molecule itself contains other stereocenters, or if a chiral reagent is used, the reaction will proceed through diastereomeric transition states. Theoretical chemistry provides powerful tools to analyze these transition states. mdpi.comrsc.orgnih.gov

For this compound, computational studies could model the energy surfaces of its potential reactions. By calculating the energies of the different transition states leading to different stereoisomeric products, researchers can predict the likely stereochemical outcome. For instance, in a cyclization reaction, the analysis would focus on whether the substituents on the newly formed ring are oriented syn or anti and which facial attack on a planar intermediate is preferred. These theoretical calculations are essential for rationalizing observed selectivities and for designing more effective stereoselective reactions.

Q & A

Q. What are the standard synthetic protocols for 1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL, and how do reaction conditions influence yield?

The synthesis typically involves alkynylation or nitro-group functionalization under controlled conditions. Key methodologies include:

- Solvent selection : Dichloromethane or ethanol are commonly used to balance solubility and reaction kinetics .

- Catalysts/promoters : Acidic resins or transition-metal catalysts enhance conversion rates by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to optimize activation energy without promoting side reactions . Yield improvements (up to 85%) are achieved by optimizing solvent polarity and catalyst loading .

Q. How is this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and alkyne-proximal hydroxyl groups (δ 2.5–3.5 ppm). C NMR confirms nitrophenyl (C-NO at ~148 ppm) and alkyne carbons (C≡C at ~85–95 ppm) .

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3400 cm), alkyne (C≡C, ~2100–2260 cm), and nitro groups (asymmetric NO, ~1520 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for derivatives of this compound?

Advanced strategies include:

- Solvent polarity tuning : Ethanol improves nitro-group stabilization, while DCM enhances alkyne reactivity .

- Catalyst screening : Pd/Cu systems for Sonogashira couplings reduce byproducts in alkyne formation .

- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of thermally labile intermediates .

Q. What role does the nitro group play in the compound’s reactivity and electronic properties?

The nitro group acts as an electron-withdrawing substituent, influencing:

- Intermediate stabilization : Resonance delocalization stabilizes transition states in nucleophilic substitutions .

- Reaction selectivity : Directs electrophilic attacks to the para position of the phenyl ring in cross-coupling reactions .

- Redox activity : Facilitates reduction to amine derivatives under hydrogenation conditions .

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Torsional angles : The nitrophenyl and phenyl groups adopt a near-orthogonal arrangement (85–95°), minimizing steric hindrance .

- Hydrogen bonding : The hydroxyl group forms intermolecular H-bonds with nitro oxygens (O···H distance ~2.1 Å), influencing crystal packing .

- Packing motifs : Offset π-stacking between aromatic rings enhances thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data across studies for structurally similar compounds?

Discrepancies often arise from:

- Solvent effects : Polar solvents (e.g., DMSO) shift NMR peaks via hydrogen bonding; data should specify solvent .

- Isomeric impurities : Enantiomeric excess (ee) in chiral derivatives alters IR/NMR profiles. Chiral HPLC or VCD spectroscopy can clarify .

- Crystallinity differences : Amorphous vs. crystalline samples yield variable XRD/spectral data. Recrystallization in standardized conditions is advised .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.